Azure II
Overview
Description
Azure II is a synthetic dye primarily used in microscopy for staining biological specimens. It is a mixture of equal parts of methylene blue and Azure B, both of which are basic coal tar dyes. This compound is particularly effective in staining blood elements and is a key component in Giemsa staining solutions .
Mechanism of Action
Target of Action
Azure II is a mixture of Azure B and Methylene Blue . It is primarily used for staining various cellular components, including nuclei, glycogen, cytoplasm, collagen, red blood cells, and more .
Mode of Action
This compound interacts with these cellular components, binding to them and altering their appearance under microscopic examination. This allows researchers to visualize and study these components more effectively .
Biochemical Pathways
Its staining properties suggest that it may interact with various biochemical structures and processes within the cell .
Result of Action
The primary result of this compound’s action is the staining of various cellular components, which enhances their visibility under a microscope. This allows for detailed examination and study of these components .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is reported to be 10 mg/mL , suggesting that the presence and concentration of water can impact its action. Additionally, its effectiveness as a stain may be influenced by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
Azure II plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with a variety of biomolecules, including nucleic acids, proteins, and lipids. The dye binds to the negatively charged phosphate groups of nucleic acids, allowing for the visualization of nuclei and other cellular structures. This compound also interacts with proteins, particularly those with basic amino acid residues, through electrostatic interactions. Additionally, it can bind to lipids, aiding in the staining of cellular membranes and lipid droplets .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye can penetrate cell membranes and bind to intracellular components, leading to changes in cellular activities. For instance, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye binds to nucleic acids through electrostatic interactions with the phosphate backbone, allowing for the visualization of DNA and RNA. This compound also interacts with proteins, particularly those with basic amino acid residues, through similar electrostatic interactions. Additionally, the dye can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the dye can influence its staining properties and long-term effects on cellular function. This compound is generally stable at room temperature, but prolonged exposure to light and air can lead to degradation. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell morphology and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can be toxic and lead to adverse effects such as cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired staining effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit the activity of certain dehydrogenases, affecting the production of metabolic intermediates. Additionally, the dye can interact with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The dye can enter cells through passive diffusion and is distributed to different cellular compartments. This compound interacts with transporters and binding proteins, which facilitate its movement within the cell. The dye can accumulate in certain cellular structures, such as the nucleus and mitochondria, where it exerts its staining effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The dye is primarily localized in the nucleus, where it binds to nucleic acids and stains the DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with proteins and lipids. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the dye to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azure II is prepared by mixing equal parts of methylene blue and Azure B. Both of these dyes are synthesized through complex chemical processes involving the oxidation of dimethylaminophenothiazine derivatives. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, this compound is produced by combining methylene blue and Azure B in precise ratios. The mixture is then purified through crystallization and filtration processes to remove any impurities. The final product is dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Azure II undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying staining properties.
Reduction: Reduction reactions can convert this compound back to its parent compounds, methylene blue and Azure B.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and zinc dust are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used in substitution reactions
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Methylene blue and Azure B.
Substitution Products: Halogenated derivatives of this compound
Scientific Research Applications
Azure II has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Essential for staining blood smears and identifying cellular components.
Medicine: Utilized in diagnostic procedures to highlight specific cell types and structures.
Industry: Employed in the textile industry for dyeing fabrics and in the production of colored inks .
Comparison with Similar Compounds
Methylene Blue: A component of Azure II, used independently for similar staining purposes.
Azure B: Another component of this compound, also used in microscopy.
Eosin Y: Often used in combination with this compound for differential staining.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with eosin, resulting in enhanced staining properties. This makes it particularly effective for hematological applications, where precise differentiation of cellular components is crucial .
Properties
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCJUPBVRELNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N3S+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206805 | |
Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37247-10-2, 58083-81-1 | |
Record name | Azure II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI1MQT4UOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.